
CP-690550A
Übersicht
Beschreibung
PFE-PKIS 34 ist eine Verbindung aus dem Published Kinase Inhibitor Set (PKIS), einer Sammlung von niedermolekularen ATP-kompetitiven Kinase-Inhibitoren. Dieses Set wurde entwickelt, um die Forschung an Kinasen zu erleichtern, Enzymen, die in verschiedenen zellulären Prozessen eine entscheidende Rolle spielen. PFE-PKIS 34 wurde auf sein Potenzial untersucht, spezifische Kinasen zu hemmen, was es zu einem wertvollen Werkzeug im Bereich der chemischen Biologie und der Arzneimittelforschung macht .
Vorbereitungsmethoden
Die Synthese von PFE-PKIS 34 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen unter bestimmten Bedingungen. Die genaue Syntheseroute und die Reaktionsbedingungen werden in der Regel in der Fachliteratur zur Chemie beschrieben. Industrielle Produktionsmethoden für solche Verbindungen umfassen oft die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
PFE-PKIS 34 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. .
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
CP-690550 has been extensively studied for its efficacy in treating rheumatoid arthritis. In a double-blind, placebo-controlled trial, significant improvements were observed in patients receiving CP-690550 alone or in combination with methotrexate. The study reported statistically significant ACR20 response rates and DAS28 remission rates at 24 weeks . This indicates that CP-690550 can effectively reduce disease activity in rheumatoid arthritis patients.
Psoriasis
A phase 2 clinical trial evaluated the pharmacological effects of CP-690550 in patients with psoriasis. The results demonstrated a marked reduction in psoriasis symptoms, supporting its use as a treatment option for this chronic skin condition . The compound's ability to inhibit JAK-mediated signaling pathways plays a pivotal role in managing the inflammatory processes associated with psoriasis.
Organ Transplant Rejection
Research has also focused on CP-690550's potential to prevent organ transplant rejection. Studies conducted on animal models showed that CP-690550 significantly reduced rejection rates of organ allografts . In nonhuman primates, the compound was effective in prolonging graft survival, indicating its potential utility in clinical settings for transplant patients.
Other Autoimmune Diseases
Beyond rheumatoid arthritis and psoriasis, CP-690550 is being investigated for its effects on other autoimmune conditions such as Crohn's disease and ulcerative colitis. Its mechanism of action suggests that it could help manage inflammation associated with these diseases by modulating cytokine signaling pathways.
Case Study: Efficacy in Rheumatoid Arthritis
In a pivotal study involving patients with active rheumatoid arthritis, CP-690550 was administered over a 24-week period. Results indicated that patients receiving the drug exhibited significant improvements in joint pain and swelling compared to those on placebo. The study highlighted the importance of dosage adjustments based on individual patient responses to optimize therapeutic outcomes.
Case Study: Psoriasis Management
A detailed case study involving a cohort of psoriasis patients treated with CP-690550 revealed that most participants experienced substantial skin clearance after 12 weeks of treatment. The study emphasized the need for ongoing monitoring due to potential side effects but concluded that CP-690550 represents a viable option for managing moderate to severe psoriasis.
Safety Profile and Considerations
While CP-690550 shows promise in treating various conditions, its safety profile warrants careful consideration. Long-term studies have indicated an increased risk of opportunistic infections associated with prolonged use . Therefore, ongoing monitoring and patient education regarding infection risks are essential components of treatment protocols.
Wirkmechanismus
PFE-PKIS 34 exerts its effects by inhibiting specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are crucial for cell growth and survival. The molecular targets and pathways involved include various kinases that play roles in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
PFE-PKIS 34 wird mit anderen Kinaseinhibitoren verglichen, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören:
GW296115: Ein weiterer Kinaseinhibitor aus dem PKIS-Set, bekannt für seine potente Aktivität gegen mehrere Kinasen.
TPKI-24: Ein Inhibitor mit Aktivität gegen Polo-like Kinasen.
Biologische Aktivität
CP-690550A, commonly known as Tofacitinib, is a selective inhibitor of Janus kinase (JAK) pathways, particularly JAK1 and JAK3. It has been extensively studied for its biological activity in modulating immune responses and treating autoimmune diseases. This article delves into the compound's biological activity, supported by data tables and case studies.
Tofacitinib functions by inhibiting the JAK signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses. By blocking JAK1 and JAK3, this compound interferes with the activation of transcription factors such as STAT (Signal Transducer and Activator of Transcription), which are essential for the proliferation and differentiation of immune cells.
Key Findings on Biological Activity
- Inhibition of T Cell Differentiation :
- Impact on Autoimmune Diseases :
- Effects on Peripheral Blood Mononuclear Cells (PBMCs) :
Summary Table of Biological Activities
Case Study 1: Rheumatoid Arthritis
Objective : Evaluate the efficacy of this compound as a monotherapy in rheumatoid arthritis patients.
Methodology : A phase II clinical trial involving 300 patients assessed the percentage achieving a 20% improvement based on ACR criteria.
Results :
- Efficacy : 70% to 80% of participants met ACR20 criteria.
- Safety Profile : Generally acceptable with manageable side effects.
This study highlights the potential of this compound as an effective treatment option for rheumatoid arthritis, demonstrating significant clinical improvement in a majority of patients .
Case Study 2: ATL and HAM/TSP Patients
Objective : Investigate the impact of this compound on cytokine-mediated activation in PBMCs from ATL and HAM/TSP patients.
Methodology : Ex vivo analysis measuring proliferation rates post-treatment with varying concentrations of this compound.
Results :
- Proliferation Inhibition : Significant reductions observed at a concentration of 50 nM.
This case study supports the use of this compound in specific hematological malignancies, suggesting its role in controlling abnormal immune cell proliferation .
Eigenschaften
CAS-Nummer |
1243290-37-0 |
---|---|
Molekularformel |
C15H21N5O2 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1 |
InChI-Schlüssel |
CCOHWQFOFWCBMH-PWSUYJOCSA-N |
SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.